molecular formula C14H9BrN6O2S B360699 3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine CAS No. 328017-19-2

3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

Cat. No. B360699
CAS RN: 328017-19-2
M. Wt: 405.23g/mol
InChI Key: UZAHJCROANPETE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Oxidation and Isomerism Studies

Research into similar compounds, such as thietane-containing heterocycles, has explored their oxidation and isomerism. These studies contribute to our understanding of the chemical properties and reactivity of related compounds. For example, the oxidation of various thietanyl derivatives leads to the formation of sulfoxides, which exist as mixtures of cis/trans isomers. This kind of research can provide valuable information for developing new synthetic methods and improving the yield of desired isomers (Meshcheryakova et al., 2014).

Synthesis and Reactivity

The synthesis and reactivity of cyanomethyl derivatives of imidazo[1,2-a]pyrimidine and related structures have been extensively studied. These investigations offer insights into the compound's potential applications in synthesizing new chemical entities. Such research is foundational for developing novel drugs and materials with improved properties (Kutrov et al., 2008).

Antineoplastic Activity

Compounds with a benzimidazole condensed ring system, including those similar to the queried compound, have been synthesized and tested for their antineoplastic (anti-cancer) activity. This research highlights the potential of such compounds in developing new cancer therapies. Specific derivatives have shown variable degrees of activity against cancer cell lines, suggesting that modifications to the chemical structure could lead to potent antineoplastic agents (Abdel-Hafez, 2007).

Antimicrobial Activity

The antimicrobial activity of derivatives of imidazo[1,2-a]pyrimidine indicates the potential of these compounds in creating new antibiotics. Such studies are crucial in the ongoing fight against drug-resistant bacteria, highlighting the importance of continuous research into new antimicrobial agents (Elenich et al., 2019).

Future Directions

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .

properties

IUPAC Name

3-bromo-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanylmethyl]imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN6O2S/c15-12-11(17-13-16-4-1-5-20(12)13)7-24-14-18-9-3-2-8(21(22)23)6-10(9)19-14/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZAHJCROANPETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(N=C2N=C1)CSC3=NC4=C(N3)C=C(C=C4)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-2-(((5-nitro-1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[1,2-a]pyrimidine

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